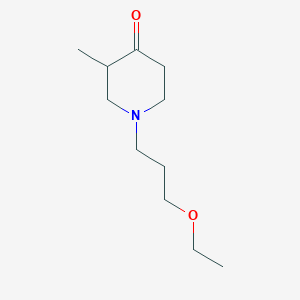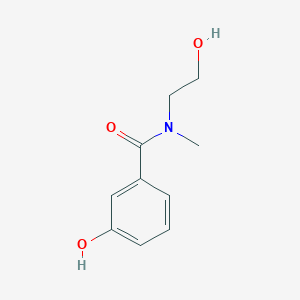![molecular formula C9H13NO3S B1423113 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1315368-50-3](/img/structure/B1423113.png)
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
Descripción general
Descripción
“2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the molecular formula C9H13NO3S . It is a derivative of 4-Thiazoleacetic acid .
Molecular Structure Analysis
The molecular structure of “2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid” consists of a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . It also contains an ethoxyethyl group and an acetic acid moiety .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Compounds including esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, related to 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid, demonstrate a range of biological activities and can be intermediates for synthesizing various structures. Their physical-chemical properties and acute toxicity have been extensively studied (Salionov, 2015).
Anticancer Potential
- Certain derivatives of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid have been synthesized and shown moderate to excellent anticancer activity against various cancer cell lines, suggesting potential use in cancer therapy (Ravinaik et al., 2021).
Structural Analysis
- The structural properties of compounds related to 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid have been analyzed, revealing insights into their conformation and interactions at the molecular level (Kowiel et al., 2012).
Antibacterial and Antifungal Properties
- Various derivatives of thiazole-containing compounds like 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid have been synthesized and evaluated for their antimicrobial activities against several strains of microbes, showing significant activity (Noolvi et al., 2016).
Photo-degradation Studies
- Research on the photo-degradation behavior of thiazole-containing compounds has provided insights into their stability and interactions under photo-irradiation, relevant for understanding their long-term stability and use (Wu et al., 2007).
Propiedades
IUPAC Name |
2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-6(2)9-10-7(5-14-9)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAENIAYDUDFSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



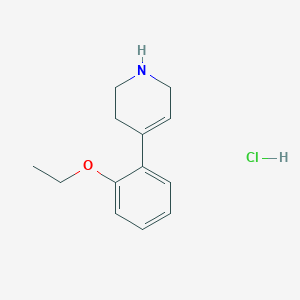

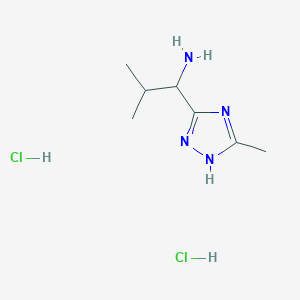
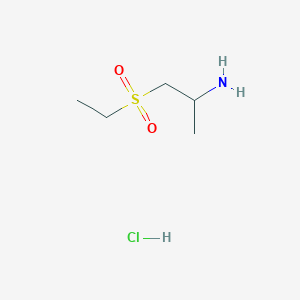
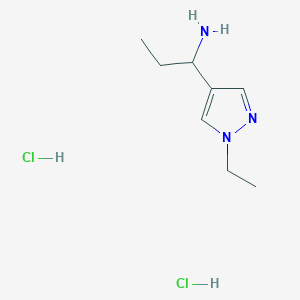



![3-[(Oxane-4-sulfinyl)methyl]aniline](/img/structure/B1423042.png)
